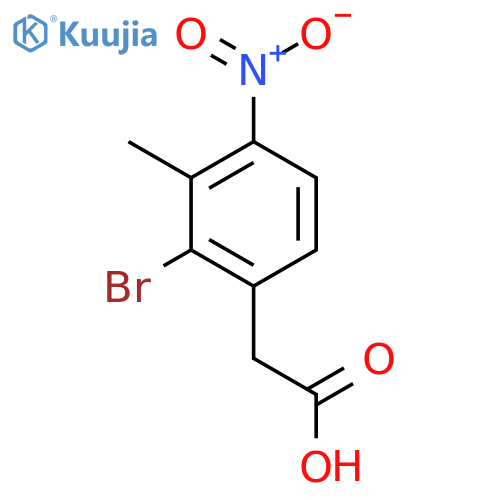Cas no 1805111-51-6 (2-Bromo-3-methyl-4-nitrophenylacetic acid)

1805111-51-6 structure
商品名:2-Bromo-3-methyl-4-nitrophenylacetic acid
CAS番号:1805111-51-6
MF:C9H8BrNO4
メガワット:274.068121910095
CID:4977524
2-Bromo-3-methyl-4-nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-methyl-4-nitrophenylacetic acid
-
- インチ: 1S/C9H8BrNO4/c1-5-7(11(14)15)3-2-6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: VSGLTTVSSBSDQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=C(C=CC=1CC(=O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 272.96367 g/mol
- どういたいしつりょう: 272.96367 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.1
- ぶんしりょう: 274.07
2-Bromo-3-methyl-4-nitrophenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016165-1g |
2-Bromo-3-methyl-4-nitrophenylacetic acid |
1805111-51-6 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Bromo-3-methyl-4-nitrophenylacetic acid 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1805111-51-6 (2-Bromo-3-methyl-4-nitrophenylacetic acid) 関連製品
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
